molecular formula C13H21N3 B13791269 4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline CAS No. 83521-94-2

4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline

Cat. No.: B13791269
CAS No.: 83521-94-2
M. Wt: 219.33 g/mol
InChI Key: KHHOTQAEURHKJZ-UHFFFAOYSA-N
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Description

4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of imidazolidines It is characterized by the presence of an imidazolidine ring attached to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline typically involves the reaction of 1,3-dimethylimidazolidine with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dimethylimidazolidin-2-yl)pyridine
  • 4-(1,3-Dimethylimidazolidin-2-yl)phenol

Uniqueness

4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline is unique due to its specific structure, which combines an imidazolidine ring with a dimethylaniline moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

83521-94-2

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

4-(1,3-dimethylimidazolidin-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C13H21N3/c1-14(2)12-7-5-11(6-8-12)13-15(3)9-10-16(13)4/h5-8,13H,9-10H2,1-4H3

InChI Key

KHHOTQAEURHKJZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1C2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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